N-(1-benzyl-4-piperidinyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide
Description
N-(1-benzyl-4-piperidinyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a pyridazinyl acetamide derivative characterized by a benzyl-substituted piperidine group at the N-terminal and a 3-methoxyphenyl substituent on the pyridazine ring. This compound’s design aligns with trends in medicinal chemistry where pyridazinyl acetamides are optimized for target specificity through substituent modifications.
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-32-22-9-5-8-20(16-22)23-10-11-25(31)29(27-23)18-24(30)26-21-12-14-28(15-13-21)17-19-6-3-2-4-7-19/h2-11,16,21H,12-15,17-18H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIURMVWYGBCROT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-benzyl-4-piperidinyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be described by the following structural formula:
This structure includes a piperidine moiety, which is often associated with various pharmacological activities.
Pharmacological Properties
Research indicates that compounds containing piperidine and pyridazine derivatives exhibit diverse biological activities, including:
- Antibacterial Activity : Several studies have demonstrated that similar compounds show significant antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis . The specific compound may also exhibit moderate to strong activity against other bacterial strains.
- Enzyme Inhibition : The compound is hypothesized to act as an inhibitor of acetylcholinesterase (AChE) and urease, similar to other piperidine derivatives. For instance, some synthesized piperidine compounds have shown strong inhibitory activity against urease with IC50 values significantly lower than standard inhibitors .
- Cytotoxicity and Antitumor Activity : Compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines. Research indicates potential antitumor activity, although specific data on this compound is limited.
The mechanisms through which this compound exerts its biological effects may involve:
- Binding Interactions : Studies utilizing bovine serum albumin (BSA) binding assays suggest that the compound interacts with serum proteins, which could influence its bioavailability and efficacy .
- Molecular Docking Studies : Computational studies have indicated favorable interactions with target enzymes and receptors, suggesting a potential pathway for therapeutic effects.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Evaluated antibacterial activity against Salmonella typhi; found moderate inhibition (IC50 = 15 µM). |
| Study 2 | Investigated AChE inhibition; reported IC50 values ranging from 0.63 µM to 6.28 µM for related compounds. |
| Study 3 | Conducted molecular docking studies; identified key binding sites on target proteins. |
Comparison with Similar Compounds
Structural and Pharmacological Profiles
The table below compares the target compound with structurally related pyridazinyl acetamides, highlighting key substituents, molecular weights, and reported bioactivities:
Key Structural Differences and Implications
Pyridazinyl Substituents: The 3-methoxyphenyl group in the target compound (vs. The 4-benzylpiperidinyl group in introduces a bulky, lipophilic moiety, which may enhance blood-brain barrier penetration compared to the target compound’s simpler benzyl-piperidine.
Acetamide Substituents :
- Indol-5-yl () and pyrazolyl () groups introduce hydrogen-bonding capabilities, whereas the target compound’s benzylpiperidinyl emphasizes hydrophobic interactions.
- 3-Chlorobenzyl () and 2,5-dimethoxyphenyl () substituents modulate solubility and metabolic stability.
Bioactivity: The CTSK inhibitor () demonstrates IC50 values in the nanomolar range for bone resorption, suggesting that fluorine and indole groups enhance target engagement. The target compound’s lack of fluorine may reduce potency but improve selectivity. Anti-inflammatory activity in correlates with sulfonyl and thio groups absent in the target compound, indicating divergent mechanisms.
Research Findings and Trends
- CTSK Inhibition : Fluorinated pyridazinyl analogs (e.g., ) show promise in osteoporosis, but the target compound’s methoxyphenyl group may offer a balance between potency and off-target effects .
- Anti-Inflammatory Potential: While the target compound lacks sulfonyl/thio motifs (critical in ), its methoxyphenyl group could suppress pro-inflammatory cytokines via alternative pathways.
- Synthetic Flexibility : Hybridization with antipyrine () or piperazine () highlights the scaffold’s adaptability for multi-target drug design.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
